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3-Bromo-1-(2-methoxyethyl)-1H-indazole

Cat. No.: B11803449
M. Wt: 255.11 g/mol
InChI Key: RYYCYDOJIVKVED-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Modern Synthetic Organic Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable. nih.govnih.gov This structural motif is a cornerstone in the design of a wide array of pharmacologically active molecules. bohrium.com The versatility of the indazole ring allows for substitutions at various positions, leading to a broad spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govnih.gov Several FDA-approved drugs, such as Niraparib, Axitinib (B1684631), and Entrectinib, feature the indazole core, highlighting its therapeutic importance. caribjscitech.comnih.gov The continued exploration of indazole derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov

Structural Elucidation and Positional Isomerism of 3-Bromo-1-(2-methoxyethyl)-1H-Indazole within the Indazole Family

The structure of this compound is defined by the core 1H-indazole ring system with a bromine atom at the 3-position and a 2-methoxyethyl group attached to the nitrogen at the 1-position.

An important structural aspect of substituted indazoles is positional isomerism, particularly concerning the placement of substituents on the nitrogen atoms of the pyrazole ring. nih.gov Alkylation of 1H-indazole can lead to a mixture of N-1 and N-2 substituted isomers. nih.govbeilstein-journals.org The regioselectivity of this reaction is influenced by factors such as the nature of the electrophile and the reaction conditions. nih.gov In the case of this compound, the substituent is located at the N-1 position, which is often the thermodynamically favored product. nih.govnih.gov The unambiguous determination of the substituent's position is critical and is typically achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 1: Structural Details of this compound

Feature Description
Core Structure 1H-Indazole
Substituent at C-3 Bromo
Substituent at N-1 2-methoxyethyl
Molecular Formula C10H11BrN2O

Overview of Advanced Synthetic Strategies for Indazole Derivatives

The synthesis of indazole derivatives has evolved significantly, with numerous advanced strategies being developed to afford a wide range of substituted analogs. researchgate.netijsdr.org These methods often focus on achieving high yields and regioselectivity. Common approaches include intramolecular cyclization reactions, transition-metal-catalyzed cross-coupling reactions, and C-H activation/functionalization. nih.govresearchgate.netresearchgate.net

For the preparation of N-substituted indazoles, direct alkylation of the indazole ring is a frequently employed method. nih.govbeilstein-journals.org A specific synthesis for methyl 5-bromo-1-(2-methoxyethyl)-1H-indazole-3-carboxylate has been reported, which likely serves as a precursor to this compound. beilstein-journals.org This synthesis involves the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with a suitable electrophile to introduce the 2-methoxyethyl group. beilstein-journals.org The reaction conditions are optimized to favor the formation of the N-1 isomer. beilstein-journals.org

Table 2: Selected Synthetic Approaches for Indazole Derivatives

Synthetic Strategy Description Key Features
Intramolecular Cyclization Formation of the indazole ring from a linear precursor, often involving condensation and cyclization steps. Access to a variety of substituted indazoles. researchgate.net
Palladium-Catalyzed Reactions Cross-coupling reactions (e.g., Suzuki, Heck) to introduce substituents onto the indazole core. High efficiency and functional group tolerance. thieme-connect.de
Copper-Mediated Reactions Used for N-arylation and other coupling reactions to form C-N bonds. Versatile for synthesizing N-substituted indazoles. nih.gov
Direct C-H Functionalization Activation and functionalization of C-H bonds on the indazole ring to introduce new substituents. Atom-economical and allows for late-stage modification. nih.gov

| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component to construct the pyrazole ring of the indazole. | Efficient for building the core heterocyclic system. organic-chemistry.org |

The synthesis of this compound would likely proceed from a 3-bromo-1H-indazole precursor, followed by N-alkylation with a 2-methoxyethyl containing electrophile under basic conditions. The specific conditions would be chosen to maximize the yield of the desired N-1 isomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2O B11803449 3-Bromo-1-(2-methoxyethyl)-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

3-bromo-1-(2-methoxyethyl)indazole

InChI

InChI=1S/C10H11BrN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3

InChI Key

RYYCYDOJIVKVED-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C(=N1)Br

Origin of Product

United States

Retrosynthetic Analysis and Precursor Design for 3 Bromo 1 2 Methoxyethyl 1h Indazole

Disconnection Strategies for C-Br Bond Formation at the C3 Position

The introduction of a bromine atom at the C3 position of the indazole core is a critical transformation. Several methods have been developed for the site-specific bromination of indazoles, primarily involving electrophilic substitution on the electron-rich heterocyclic ring.

One common approach involves the direct bromination of an indazole precursor using elemental bromine (Br₂) in a suitable solvent, such as acetic acid. This method has been successfully employed for the synthesis of various bromoindazole derivatives. For instance, 3-bromo-6-carboxyindazole can be prepared by treating 6-carboxyindazole with bromine in acetic acid prepchem.com. Similarly, the bromination of indazole-3-carboxylic acid with bromine in glacial acetic acid at elevated temperatures yields 5-bromo-1H-indazole-3-carboxylic acid chemicalbook.com.

Another widely used brominating agent is N-bromosuccinimide (NBS), which offers a milder alternative to elemental bromine and is often used in various solvents like acetonitrile, dichloromethane, or methanol for the regioselective introduction of bromine at the 3-position of the indazole system chim.it.

More recent advancements include the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound-assisted conditions, which provides an efficient and rapid method for the C3 bromination of indazoles via C-H bond cleavage rsc.orgnih.gov. This technique has been shown to be effective for a range of indazole substrates rsc.org.

The choice of brominating agent and reaction conditions can be influenced by the nature of the substituents already present on the indazole ring. For example, the synthesis of 3-bromo-5-nitro-1H-indazole is achieved by treating 5-nitro-1H-indazole with a bromine solution in N,N-dimethylformamide (DMF) google.com.

Table 1: Comparison of Bromination Methods for Indazole Derivatives

Brominating AgentSubstrate ExampleSolventConditionsProductReference
Bromine (Br₂)6-carboxyindazoleAcetic AcidDark, 24 hours3-bromo-6-carboxyindazole prepchem.com
Bromine (Br₂)Indazole-3-carboxylic acidGlacial Acetic Acid90-120 °C, 16 hours5-bromo-1H-indazole-3-carboxylic acid chemicalbook.com
Bromine (Br₂)5-nitro-1H-indazoleDMF-5 °C to 40 °C3-bromo-5-nitro-1H-indazole google.com
N-Bromosuccinimide (NBS)IndazoleVarious (e.g., MeCN, CH₂Cl₂)Varies3-bromoindazole (B152527) chim.it
Dibromohydantoin (DBDMH)IndazoleNot specifiedUltrasound, 30 min3-bromoindazole rsc.orgnih.gov

Strategies for N1-Alkylation with the 2-Methoxyethyl Moiety

The regioselective alkylation of the indazole nitrogen is a well-documented challenge in synthetic chemistry, as direct alkylation often yields a mixture of N1 and N2 isomers nih.govnih.gov. The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer, which can be exploited to achieve N1 selectivity under certain conditions nih.govbeilstein-journals.org.

Conventional N-alkylation is typically carried out using an alkyl halide, in this case, 2-methoxyethyl bromide, in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF nih.gov. However, this can lead to poor regioselectivity nih.gov. To overcome this, various strategies have been developed to favor the formation of the N1-alkylated product.

One approach to achieve regioselective N1-alkylation is through a thermodynamically controlled process nih.govrsc.org. For instance, Hunt et al. have demonstrated that regioselective indazole N-alkylation can be achieved through an equilibration process that favors the more stable N-1 substituted product beilstein-journals.org. The choice of base and solvent system can significantly influence the N1/N2 ratio.

The steric environment around the nitrogen atoms also plays a crucial role. A bulky substituent at the C7 position of the indazole ring can sterically hinder the N1 position, thus favoring N2 alkylation. Conversely, a substituent at the C3 position can influence the regioselectivity, with sterically demanding groups at C3 leading to exclusive N1-alkylation beilstein-journals.org.

For the synthesis of 3-bromo-1-(2-methoxyethyl)-1H-indazole, the precursor would likely be 3-bromo-1H-indazole. The alkylation would then be performed using a 2-methoxyethyl electrophile. The reaction conditions would need to be carefully optimized to maximize the yield of the desired N1 isomer.

Table 2: Factors Influencing Regioselectivity in Indazole N-Alkylation

FactorInfluence on N1-AlkylationInfluence on N2-AlkylationReference
Thermodynamic ControlFavored due to greater stability of the 1H-tautomerGenerally less favored nih.govbeilstein-journals.org
Steric Hindrance at C7DisfavoredFavored nih.gov
Steric Hindrance at C3Favored (can be exclusive)Disfavored beilstein-journals.org
Reaction Conditions (Base, Solvent)Can be optimized to favor N1Can be optimized to favor N2 nih.govbeilstein-journals.org

Identification and Synthesis of Key Indazole Precursors

The retrosynthetic analysis points to two primary precursor molecules for the synthesis of this compound: 1H-indazole and 3-bromo-1H-indazole.

1H-Indazole: This is a commercially available starting material and can be synthesized through various methods, such as the reductive cyclization of 2-nitrobenzaldehydes with anilines or the treatment of an aniline with sodium nitrite in acetic acid thieme-connect.de.

3-Bromo-1H-indazole: This key intermediate can be synthesized by the direct bromination of 1H-indazole. As discussed in section 2.1, this can be achieved using various brominating agents. For example, the reaction of 1H-indazole with N-bromosuccinimide at 0 °C has been reported to yield 3-bromoindazole in good yield chim.it. An alternative procedure involves the use of bromine in a suitable solvent google.com.

The synthesis of 3-bromo-1H-indazole can also be approached from other substituted indazoles. For example, 3-aminoindazoles can be synthesized from 2-halobenzonitriles and hydrazine derivatives semanticscholar.orgnih.govchemrxiv.org. While not a direct route to 3-bromo-1H-indazole, these methods highlight the versatility of indazole synthesis and the potential for functional group interconversion.

Advanced Synthetic Methodologies for 3 Bromo 1 2 Methoxyethyl 1h Indazole

Regioselective Bromination at the C3 Position

The introduction of a bromine atom at the C3 position of the indazole ring is a critical step that has been approached through various strategies, primarily direct C-H bromination and the bromination of pre-functionalized indazoles.

Direct C-H Bromination Protocols

Direct C-H bromination offers an atom-economical approach to 3-bromoindazoles. Success in this area hinges on the selection of appropriate brominating agents and reaction conditions to favor substitution at the desired C3 position.

N-Bromosuccinimide (NBS) is a widely utilized reagent for the regioselective bromination of indazoles at the C3 position. chim.it The reaction can be performed in various organic solvents, with the choice of solvent influencing the reaction's efficiency. chim.it For instance, visible-light-induced photoredox catalysis using an organic dye like rose bengal has been shown to efficiently brominate indazoles with NBS, suggesting a single electron oxidation pathway that enhances the electrophilicity of the bromine atom. nih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as another effective and inexpensive brominating agent for electron-rich aromatic compounds, including indazoles. rsc.orgnih.gov A novel and efficient protocol for the C3 bromination of indazoles utilizes DBDMH, affording site-specific 3-bromide products. rsc.org This method is noted for its mild, ultrasound-assisted conditions and tolerance of a wide range of indazole substrates. rsc.org

Halogenating AgentCatalyst/ConditionsKey Features
N-Bromosuccinimide (NBS)Visible-light, organic dye (e.g., rose bengal)Enhanced electrophilicity of bromine, good to excellent yields. nih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Ultrasound, Na2CO3, EtOHRapid (30 min), mild conditions, wide substrate scope. rsc.orgrsc.orgnih.gov

The application of ultrasound irradiation has been demonstrated to significantly improve the efficiency of the C3 bromination of indazoles. A study showcased a rapid and efficient bromination protocol using DBDMH as the bromine source under ultrasound-assisted conditions (40 kHz/50 W) at 40°C in ethanol (B145695) with sodium carbonate as a base. rsc.orgnih.govresearchgate.net This method allows for the completion of the reaction in just 30 minutes, a considerable improvement over conventional stirring methods. rsc.orgnih.gov The use of ultrasound is believed to enhance mass transfer and accelerate the reaction rate through acoustic cavitation. rsc.org Mechanistic studies suggest that this ultrasound-assisted approach is not a radical process. rsc.org

Table of Optimized Ultrasound-Assisted Bromination Conditions

Parameter Optimized Condition
Bromine Source DBDMH
Base Na2CO3
Solvent EtOH
Temperature 40 °C
Time 0.5 h

Data sourced from studies on ultrasound-assisted bromination of indazoles. rsc.orgnih.gov

The electronic nature of substituents on the indazole ring can influence the regioselectivity of bromination. Generally, the C3 position of the indazole nucleus is susceptible to electrophilic attack. However, the presence of certain substituents can direct the bromination to other positions. For instance, studies on 4-substituted 1H-indazoles have shown that with specific substituents at the C4 position, regioselective bromination can be achieved at the C7 position. nih.gov

In the context of C3 bromination, both electron-donating and electron-withdrawing groups on the indazole ring are generally well-tolerated in ultrasound-assisted reactions with DBDMH. nih.gov For example, 2H-indazoles substituted with electron-donating groups like –Me and –OMe, as well as those with electron-withdrawing groups like halogens and even a strong electron-withdrawing group like CF3, have been successfully brominated at the C3 position in good yields. nih.gov This indicates a broad applicability of the method. However, a strong electron-withdrawing group like CF3 can lead to a slightly lower yield compared to unsubstituted or electron-donating group substituted indazoles. nih.gov

Bromination via Pre-functionalized Indazoles

An alternative strategy to direct C-H bromination involves the use of pre-functionalized indazoles. This can be particularly useful when direct bromination is not selective or when the desired starting material is readily available. For example, the synthesis of the drug axitinib (B1684631) involves the bromination of the 3-position of 6-bromo-1H-indazole, followed by N-protection to yield 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. beilstein-journals.org This subsequent functionalization at other positions highlights the utility of starting with an already brominated indazole core.

N1-Alkylation with 2-Methoxyethyl Electrophiles

The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole is completed by the regioselective alkylation of the N1 position of the 3-bromo-1H-indazole core with a 2-methoxyethyl group. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products. nih.gov Therefore, achieving high regioselectivity is a key challenge.

A specific procedure for the synthesis of methyl 5-bromo-1-(2-methoxyethyl)-1H-indazole-3-carboxylate has been reported, which provides a direct analogy for the N1-alkylation of 3-bromo-1H-indazole. In this synthesis, methyl 5-bromo-1H-indazole-3-carboxylate is treated with a suitable 2-methoxyethyl electrophile. The reaction is carried out using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) at elevated temperatures, resulting in a high yield (96%) of the N1-alkylated product. beilstein-journals.org This suggests a Mitsunobu-type reaction is effective for achieving N1 selectivity in such systems.

The choice of base and solvent system is crucial for directing the alkylation to the N1 position. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can be a promising system for N1 selective indazole alkylation. nih.gov

Base-Mediated Alkylation Strategies (e.g., Sodium Hydride in Tetrahydrofuran)

Base-mediated alkylation is a cornerstone for the synthesis of N-substituted indazoles. The choice of base and solvent system is paramount in controlling the regioselectivity of the alkylation, which can occur at either the N1 or N2 position of the indazole ring. For the synthesis of this compound, a widely adopted and effective strategy involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF). google.comresearchgate.net

The reaction proceeds via the deprotonation of the N-H bond of 3-bromo-1H-indazole by sodium hydride to form a sodium indazolide salt. This salt then acts as a nucleophile, attacking the alkylating agent, in this case, a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide). The combination of NaH in THF has been shown to be a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles. google.comnih.gov This preference for the N1 position is often attributed to a combination of steric and electronic factors, as well as the nature of the ion pair formed in the specific solvent. nih.gov

Table 1: Common Base and Solvent Systems for Indazole Alkylation

BaseSolventTypical SelectivityReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)High N1-selectivity google.comresearchgate.net
Cesium Carbonate (Cs₂CO₃)Dimethylformamide (DMF)Variable, often a mixture of N1 and N2 nih.gov
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Variable, often a mixture of N1 and N2 mt.com
Potassium t-butoxide (t-BuOK)TolueneUsed for N-benzylation of 3-bromo-1H-indazole libretexts.org

Impact of Alkylating Reagent Structure on Regioselectivity

The structure of the alkylating agent plays a significant role in determining the N1/N2 ratio of the product. Primary alkyl halides, such as 2-methoxyethyl bromide, are generally well-tolerated in N1-selective alkylation reactions. nih.gov The relatively unhindered nature of the primary electrophilic carbon allows for efficient reaction at the N1 position, which is often sterically more accessible than the N2 position, particularly when a substituent is present at the C7 position.

In contrast, bulkier secondary or tertiary alkylating agents can lead to a decrease in N1-selectivity or may require more forcing reaction conditions. The presence of a heteroatom, such as the oxygen in the 2-methoxyethyl group, does not appear to adversely affect the N1-selectivity, especially when using the optimized NaH/THF system. nih.gov

Optimization of Reaction Parameters for N1-Selectivity

Achieving high N1-selectivity is often a matter of fine-tuning the reaction parameters. Key variables to consider include the choice of base, solvent, temperature, and the nature of the starting indazole.

Base and Solvent: As previously discussed, the combination of a strong, non-nucleophilic base like sodium hydride with a solvent like THF that can effectively solvate the cation is crucial for high N1-selectivity. google.comnih.gov The use of other systems, such as potassium carbonate in DMF, often leads to mixtures of N1 and N2 isomers, necessitating challenging purification steps. mt.com

Temperature: The reaction temperature can also influence the regioselectivity. Alkylation reactions are often initiated at a lower temperature (e.g., 0 °C) during the deprotonation step and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Substituent Effects: The electronic nature of substituents on the indazole ring can significantly impact the N1/N2 ratio. Electron-withdrawing groups at the C3 position, such as the bromo group in 3-bromo-1H-indazole, can influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome of the alkylation.

Convergent and Sequential Synthetic Routes

The synthesis of this compound can be approached from different strategic perspectives, primarily categorized as sequential or convergent syntheses.

Order of Introduction of Bromine and 2-Methoxyethyl Group

A sequential synthesis is the more conventional approach for this target molecule. This strategy involves starting with a pre-functionalized indazole and introducing the remaining substituent in a subsequent step. For this compound, the most common sequential route involves:

Bromination of 1H-indazole: This is typically achieved by treating 1H-indazole with a brominating agent like N-bromosuccinimide (NBS) or bromine to yield 3-bromo-1H-indazole.

N-alkylation of 3-bromo-1H-indazole: The resulting 3-bromo-1H-indazole is then subjected to N-alkylation with a 2-methoxyethyl halide using the base-mediated strategies discussed in section 3.2.

An alternative sequential route would involve:

N-alkylation of 1H-indazole: 1H-indazole is first alkylated with a 2-methoxyethyl halide to form 1-(2-methoxyethyl)-1H-indazole.

Bromination of 1-(2-methoxyethyl)-1H-indazole: The N-alkylated indazole is then brominated at the C3 position. However, this approach can be complicated by the potential for bromination at other positions on the benzene (B151609) ring, leading to a mixture of products and requiring careful control of reaction conditions.

A convergent synthesis would involve the coupling of two or more fragments that already contain the key structural elements of the target molecule. While less common for this specific compound, a hypothetical convergent approach could involve the reaction of a suitably substituted phenylhydrazine (B124118) with a synthon that provides the C3-bromo functionality and the rest of the pyrazole (B372694) ring in a single cyclization step. However, the sequential approach is generally more practical and widely employed.

Tandem Reactions and One-Pot Syntheses

While specific tandem or one-pot syntheses for this compound are not extensively reported, the principles of such reactions are of interest for improving synthetic efficiency. A hypothetical one-pot synthesis could involve the in-situ generation of 3-bromo-1H-indazole followed by the direct addition of the alkylating agent and base without isolation of the intermediate. Such a process would reduce the number of workup and purification steps, saving time and resources.

Tandem reactions, where multiple bond-forming events occur in a single reaction vessel, are also a powerful tool in organic synthesis. For instance, a tandem C3-iodination and N1-alkylation of indazole has been reported, suggesting the potential for developing similar processes for the bromo-analogue.

Purification and Isolation Techniques for Substituted Indazoles

A significant challenge in the synthesis of N-substituted indazoles is the separation of the N1 and N2 regioisomers, which often have very similar physical properties. Effective purification techniques are therefore critical for obtaining the desired this compound in high purity.

Column Chromatography: This is the most common method for separating N1 and N2 indazole isomers. Silica (B1680970) gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The separation relies on the differential adsorption of the isomers to the silica gel. Careful selection of the solvent system and gradient elution can often achieve good separation.

Recrystallization: When the N1 and N2 isomers have sufficiently different solubilities in a particular solvent or solvent mixture, recrystallization can be a highly effective and scalable purification method. A patent has described a method for separating substituted indazole isomers by recrystallization from a mixed solvent system, such as acetone/water, ethanol/water, or acetonitrile/water, to obtain single isomers with high purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities of material, HPLC can provide excellent separation of closely related isomers. Both normal-phase and reverse-phase HPLC can be employed, depending on the specific properties of the indazole derivatives.

The choice of purification method will depend on the scale of the reaction, the difference in properties between the isomers, and the desired level of purity. Often, a combination of these techniques is required to obtain the final product in the desired quality.

Chemical Reactivity and Transformative Functionalization of 3 Bromo 1 2 Methoxyethyl 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Bromine Center

The C(sp²)–Br bond at the 3-position of the indazole ring is highly amenable to palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, olefinic, and alkynyl moieties. While direct studies on the 1-(2-methoxyethyl) derivative are not extensively documented, the reactivity patterns can be reliably inferred from studies on analogous N-alkylated 3-bromoindazoles, which demonstrate broad substrate tolerance.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl-aryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is widely used due to its mild conditions and tolerance of various functional groups. For 3-bromoindazoles, this reaction facilitates the introduction of diverse aromatic and heteroaromatic rings at the C3 position.

Research on related N-substituted indazoles indicates that N-protection or N-alkylation generally enhances reactivity compared to the free (NH) indazole. researchgate.net For instance, N-benzyl-3-iodoindazole shows greater reactivity than its unprotected counterpart. researchgate.net It is therefore anticipated that 3-Bromo-1-(2-methoxyethyl)-1H-indazole would serve as an effective substrate in Suzuki-Miyaura coupling. Typical reaction conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate (B84403) in a solvent system such as dioxane/water or DME.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Haloindazoles This table is illustrative of typical conditions reported for similar substrates.

Catalyst SystemBaseSolventTemperature (°C)Coupling Partner
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane / H₂O80-120Arylboronic acid
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100Heteroarylboronic acid
PdCl₂(dppf)Cs₂CO₃DME90Arylboronic ester

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the C–Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the 3-aryl or 3-heteroaryl indazole product and regenerate the catalyst.

The Heck reaction enables the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, providing a direct route for C3-vinylation of the indazole core. Studies on a range of N-substituted 3-bromoindazoles have demonstrated the robustness of this transformation. beilstein-journals.org A mechanochemical, solvent-free approach has been developed that shows high efficiency and chemoselectivity, successfully avoiding the common side reaction of debromination. beilstein-journals.orgresearchgate.net

This methodology has been proven effective for 3-bromoindazoles bearing various N-substituents, including methyl (Me), tetrahydropyran (B127337) (THP), and benzyl (B1604629) (Bn) groups, which all afforded the coupled products in good to excellent yields. beilstein-journals.org This strongly suggests that the 1-(2-methoxyethyl) substituent would be well-tolerated under similar conditions. The reaction typically employs a palladium catalyst like Pd(OAc)₂, a phosphine ligand, a base, and often a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org

Table 2: Heck Reaction of N-Substituted 3-Bromoindazoles with n-Butyl Acrylate (Data sourced from studies on analogous N-alkyl indazoles) beilstein-journals.org

N-SubstituentCatalystBaseAdditiveYield (%)
Methyl (Me)Pd(OAc)₂ / PPh₃K₂CO₃TBAB, NaBr95
Benzyl (Bn)Pd(OAc)₂ / PPh₃K₂CO₃TBAB, NaBr96
Tetrahydropyran (THP)Pd(OAc)₂ / PPh₃K₂CO₃TBAB, NaBr91

These findings highlight the versatility of the Heck reaction for introducing olefinic moieties at the C3 position, creating valuable intermediates for further synthetic transformations.

The Sonogashira coupling reaction is the premier method for forming a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. It provides a direct pathway to synthesize 3-alkynyl-1H-indazoles, which are important precursors for various heterocyclic compounds and functional materials.

The application of Sonogashira coupling to 3-bromoindazoles, including the 1-(2-methoxyethyl) derivative, is expected to proceed under standard conditions. The reactivity of aryl bromides in Sonogashira couplings is well-established, allowing for efficient bond formation with a wide array of terminal alkynes. Plausible conditions would involve a catalyst system such as PdCl₂(PPh₃)₂ and copper(I) iodide (CuI) in a solvent like triethylamine (B128534) or a mixture of DMF and an amine. The reaction is versatile and tolerates numerous functional groups on the alkyne coupling partner.

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. jk-sci.comnih.gov This reaction has been successfully applied to the 3-bromo-1H-indazole core. For instance, the parent 3-vinylindazole was synthesized from 3-bromo-1H-indazole using a Stille coupling approach. nih.gov

The reaction is compatible with various N-substituents, and it is anticipated that this compound would react efficiently with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) under standard Stille conditions. A typical catalytic system consists of a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ combined with a phosphine ligand such as XPhos. rsc.orgnih.gov

Nucleophilic Substitution Reactions at the C3 Position

Direct displacement of the bromine atom at the C3 position of this compound by a nucleophile via a nucleophilic aromatic substitution (SₙAr) mechanism is generally challenging. The SₙAr reaction typically requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

The indazole ring system itself is not sufficiently electron-deficient to facilitate SₙAr reactions at the C3 position under standard conditions with common nucleophiles like amines, alkoxides, or thiols. nih.gov Without an activating group (e.g., a nitro or cyano group) elsewhere on the benzoid ring, the C3-bromine is largely inert to direct nucleophilic displacement. Consequently, forming C-N, C-O, or C-S bonds at this position is almost exclusively achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensation) rather than direct SₙAr.

Functional Group Transformations of the 2-Methoxyethyl Chain

The 1-(2-methoxyethyl) substituent provides an additional site for chemical modification, primarily involving the ether linkage. Cleavage of the methyl ether would unmask a primary alcohol, transforming the side chain into a 2-hydroxyethyl group. This transformation would introduce a new functional handle for subsequent reactions such as esterification, oxidation, or further alkylation.

The cleavage of alkyl ethers can be accomplished under various conditions. For a methoxyethyl group, acidic conditions are typically employed. Mild Lewis acids or Brønsted acids could potentially achieve this transformation. wikipedia.org For example, methods developed for the cleavage of similar protecting groups like p-methoxybenzyl (PMB) ethers, which use catalytic amounts of HCl in specialized solvents like hexafluoro-2-propanol, could be applicable. universiteitleiden.nl More forceful, classical ether-cleaving reagents such as boron tribromide (BBr₃) could also be used, though chemoselectivity could be a concern with other functional groups present in the molecule. organic-chemistry.org

A successful demethylation would yield 3-Bromo-1-(2-hydroxyethyl)-1H-indazole, a valuable intermediate that combines the reactivity of the C3-bromine with the synthetic potential of a primary alcohol.

Ether Cleavage and Hydroxyl Group Interconversions

The N-1 position of the indazole ring is substituted with a 2-methoxyethyl group. This ether linkage presents an opportunity for dealkylation to reveal a hydroxyl group, which can then be subjected to further interconversions.

The cleavage of the 2-methoxyethyl ether can be challenging due to the stability of the ether bond. However, methods developed for the cleavage of similar ether protecting groups, such as the 2-methoxyethoxymethyl (MEM) group, can be considered. Strong Lewis acids like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) are often effective in cleaving such ethers. The reaction typically proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion.

Alternatively, acidic conditions using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also effect ether cleavage, although harsher conditions such as elevated temperatures may be required. chim.itresearchgate.netbeilstein-journals.org The choice of reagent and conditions would need to be carefully optimized to avoid undesired side reactions on the bromo-indazole core.

Once the N-(2-hydroxyethyl)indazole is obtained, the primary alcohol can undergo a variety of standard transformations. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, further diversifying the molecular scaffold.

Oxidation and Reduction Reactions

The this compound core possesses several sites that could potentially undergo oxidation or reduction.

Oxidation: The indazole ring itself is a heteroaromatic system and is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to degradation of the ring system. More plausible is the oxidation of other functional groups that might be introduced onto the molecule. For instance, if the 2-methoxyethyl side chain were cleaved to the corresponding alcohol, it could be oxidized to an aldehyde or a carboxylic acid using standard reagents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde or potassium permanganate (B83412) (KMnO₄) or chromic acid for the carboxylic acid. libretexts.orglibretexts.org

Reduction: The bromo-substituent at the C-3 position can be removed via catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas would likely lead to reductive debromination, affording 1-(2-methoxyethyl)-1H-indazole. This reaction is a common method for the removal of halogen substituents from aromatic rings.

Furthermore, if other reducible functional groups, such as a nitro group, were introduced onto the benzene (B151609) ring of the indazole core, they could be selectively reduced. For example, a nitro group can be reduced to an amine using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. rsc.orgnih.govwikipedia.org This transformation is particularly useful as the resulting amino group can be further functionalized, for instance, through diazotization or acylation reactions.

Regioselective C-H Functionalization at Other Positions of the Indazole Core

Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. The regioselectivity of such reactions on the indazole core is influenced by both the inherent electronic properties of the ring system and the directing effects of the substituents.

In the case of this compound, the N-1 alkyl substituent can act as a directing group in certain transition-metal-catalyzed C-H activation reactions. For instance, rhodium or palladium catalysts can coordinate to the N-2 nitrogen of the indazole, directing functionalization to the adjacent C-7 position. However, the steric bulk of the 3-bromo substituent might influence this preference.

The electronic nature of the indazole ring also plays a role. The pyrazole (B372694) ring is generally electron-rich, while the benzene ring is more akin to a standard aromatic system. Electrophilic aromatic substitution reactions would likely occur on the benzene portion of the molecule. The precise position of substitution (C-4, C-5, C-6, or C-7) would be governed by the combined electronic effects of the fused pyrazole ring and the bromo and methoxyethyl substituents. Computational studies and experimental screening would be necessary to determine the exact regiochemical outcomes for specific C-H functionalization reactions.

Derivatization for Library Synthesis and Structural Diversification

The 3-bromo substituent on the indazole ring is a key handle for a variety of cross-coupling reactions, making this compound an excellent building block for the synthesis of chemical libraries and for structural diversification.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming carbon-carbon bonds. The 3-bromoindazole (B152527) can be coupled with a wide range of boronic acids or boronate esters to introduce aryl, heteroaryl, or vinyl substituents at the C-3 position. mdpi.com This reaction is widely used in drug discovery for the rapid generation of analog libraries.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C-3 position by coupling the 3-bromoindazole with various alkenes in the presence of a palladium catalyst. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org This allows for the synthesis of vinyl-substituted indazoles, which can be further modified.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-cocatalyzed reaction of the 3-bromoindazole with terminal alkynes yields 3-alkynylindazoles. researchgate.netmdpi.comwikipedia.orgnih.gov These products can serve as precursors for further transformations, such as cycloadditions or reductions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the 3-bromoindazole with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orglibretexts.orgacsgcipr.orgnih.govresearchgate.net This reaction is instrumental in synthesizing libraries of 3-aminoindazole derivatives, which are common motifs in bioactive molecules.

The following table summarizes the key cross-coupling reactions for the derivatization of this compound:

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraBoronic acids/estersC-C (sp²)Pd catalyst, base
HeckAlkenesC-C (vinyl)Pd catalyst, base
SonogashiraTerminal alkynesC-C (alkynyl)Pd catalyst, Cu cocatalyst, base
Buchwald-HartwigAmines, amidesC-NPd catalyst, ligand, base

These transformative functionalizations highlight the utility of this compound as a versatile platform for the synthesis of a diverse array of substituted indazoles for various applications.

Mechanistic Insights and Computational Approaches in Indazole Chemistry

Reaction Mechanism Elucidation for Halogenation and Alkylation Pathways

The study of reaction mechanisms in indazole chemistry is crucial for controlling regioselectivity and achieving desired synthetic outcomes. Computational approaches, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate pathways of these reactions.

Investigation of Radical vs. Ionic Mechanisms in Bromination

The bromination of indazoles, a key functionalization reaction, can potentially proceed through either radical or ionic pathways. The specific mechanism often depends on the brominating agent, reaction conditions, and the substrate itself.

Recent studies on the bromination of indazoles using N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) have provided insights into the operative mechanisms. While radical pathways are often proposed for reactions involving NBS, especially under initiation conditions, evidence suggests that an ionic mechanism can also be at play. For instance, in the bromination of 2-phenyl-2H-indazole with DBDMH under ultrasound irradiation, the reaction was found to proceed efficiently even in the presence of radical scavengers like TEMPO and BHT, indicating that the reaction is not a purely radical process. nih.gov A plausible ionic mechanism involves the generation of a bromo ion from the brominating agent, which then attacks the electron-rich C3 position of the indazole ring to form a cationic intermediate. Subsequent deprotonation by a base yields the 3-bromoindazole (B152527) product. nih.gov

Conversely, a radical mechanism has been proposed for the bromination of 2-substituted indazoles with NBS under heating conditions. This pathway involves the generation of a bromine radical from NBS, which then reacts with the indazole to form an intermediate radical. This intermediate is further oxidized to a cationic species, followed by proton transfer to yield the final brominated product. researchgate.net

DFT calculations can be employed to rationalize the preferred site of bromination. The Fukui function, which describes the propensity of a site to an electrophilic, nucleophilic, or radical attack, can predict the most reactive positions in the indazole ring. For example, in a study on the C7 bromination of 4-substituted NH-free indazoles, DFT calculations of the Fukui function were used to understand the regioselectivity of the reaction with NBS. nih.gov

Transition State Analysis in N-Alkylation

The N-alkylation of indazoles is a fundamental transformation that often yields a mixture of N1 and N2 regioisomers. The regioselectivity of this reaction is influenced by various factors, including the nature of the alkylating agent, the base, the solvent, and substituents on the indazole ring. msu.eduwikipedia.org Transition state analysis using computational methods like DFT has proven invaluable in understanding and predicting the N1/N2 selectivity. nih.govnih.gov

DFT calculations can model the transition states for both N1 and N2 alkylation pathways, allowing for a comparison of their activation energies. A lower activation energy for one pathway indicates that it is kinetically favored. For instance, in the alkylation of 3-bromo- (B131339) and 3-iodo-indazole, transition state energy calculations consistently showed that N2 alkylation is generally favored by more than 3 kcal/mol. nih.gov This energy difference translates to a significant preference for the N2 product, aligning with experimental observations. nih.gov

Furthermore, DFT studies have highlighted the role of non-covalent interactions (NCIs) and chelation in directing the regioselectivity of N-alkylation. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism involving a cesium cation was proposed to favor the formation of N1-substituted products. msu.edunih.gov

Tautomerism and Conformational Analysis of N-Substituted Indazoles

The biological activity and chemical reactivity of N-substituted indazoles are intrinsically linked to their tautomeric and conformational preferences. Computational studies are essential for exploring these aspects at a molecular level.

Computational Studies on 1H- vs. 2H-Indazole Tautomeric Preference

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the annular proton has a significant impact on the molecule's electronic distribution and properties. Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net

Quantum chemical calculations, such as those using MP2/6-31G** or B3LYP/6-311++G(d,p), have quantified this energy difference. For the parent indazole, the 1H-tautomer is calculated to be more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol) in both the gas phase and in water. researchgate.net For 3-substituted indazoles, including 3-bromo and 3-iodo derivatives, the energy difference between the 1H and 2H tautomers is even more pronounced, reaching around 6 kcal/mol in favor of the 1H form. nih.gov

The relative stability of the tautomers can be influenced by substituents on the indazole ring. While the 1H-tautomer is generally more stable, in some specific cases of substituted indazoles, the 2H-tautomer has been found to be more stable. mdpi.com The choice of computational method and basis set can also slightly affect the calculated energy differences, but the general trend of 1H-tautomer preference is well-established. mdpi.com

Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers
Indazole DerivativeComputational MethodEnergy Difference (kcal/mol) (1H more stable)Reference
IndazoleMP2/6-31G**~3.6 researchgate.net
3-BromoindazoleNot Specified~6 nih.gov
3-IodoindazoleNot Specified~6 nih.gov

Conformational Landscape of the 2-Methoxyethyl Moiety

The conformational preference of 1,2-disubstituted ethanes, such as the -CH₂-CH₂-O- fragment in the 2-methoxyethyl group, is often governed by the "gauche effect". This effect describes the tendency of a conformation with substituents in a gauche relationship (a dihedral angle of approximately 60°) to be more stable than the anti conformation (a dihedral angle of 180°), particularly when electronegative atoms are involved. This preference is often attributed to stabilizing hyperconjugative interactions.

In the case of the 2-methoxyethyl side chain, rotation around the C-C bond can lead to both gauche and anti conformers. Studies on similar 2'-O-(2-methoxyethyl) modifications in nucleic acids have shown a preference for a gauche conformation around the ethylene (B1197577) alkyl chain. researchgate.net This suggests that for 3-Bromo-1-(2-methoxyethyl)-1H-indazole, the gauche conformer of the N-CH₂-CH₂-O fragment is likely to be a low-energy conformation. Molecular dynamics simulations on related systems have indicated that such side chains can have a fairly rigid geometry, with specific preferences for trans and gauche rotations about the various bonds. nih.gov

The conformational landscape can be influenced by solvent effects, as the polarity of the conformers may differ. The interplay of steric and electronic effects, including potential intramolecular hydrogen bonding or other non-covalent interactions, will ultimately determine the population of different conformers at equilibrium.

Quantum Chemical Calculations (DFT, QM) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. These methods allow for the calculation of various molecular properties that provide insights into chemical behavior. masterorganicchemistry.com

DFT calculations can be used to determine key quantum chemical parameters that correlate with reactivity. These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting the sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. It can be used to understand the delocalization of electrons and the stability of different conformations.

Fukui Functions: As mentioned earlier, Fukui functions can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the indazole ring system. nih.gov

These computational approaches are instrumental in rationalizing experimental observations, such as regioselectivity in chemical reactions, and in predicting the properties of novel indazole derivatives. The choice of the functional and basis set is crucial for the accuracy of DFT calculations.

Key Quantum Chemical Parameters and Their Significance
ParameterSignificance
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapRelates to chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) AnalysisDescribes charge distribution, hybridization, and stabilizing intramolecular interactions.
Fukui FunctionsPredicts the most reactive sites for electrophilic, nucleophilic, and radical attacks.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

The indazole ring is an aromatic system susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions on this compound is governed by the electronic effects of its constituent parts: the fused benzene (B151609) ring, the pyrazole (B372694) moiety, and the substituents at the N1 and C3 positions. The outcome of an EAS reaction depends on which of the available positions on the benzene ring (C4, C5, C6, or C7) is most activated towards attack by an incoming electrophile.

The directing effects of the existing groups are complex. The 3-bromo substituent is generally considered a deactivating group due to its inductive electron-withdrawing effect, yet it acts as an ortho-, para-director because of resonance effects involving its lone pairs. The pyrazole ring, fused to the benzene ring, generally deactivates the carbocyclic ring towards electrophilic attack. The N1-alkylation with a 2-methoxyethyl group also influences the electron distribution throughout the bicyclic system.

Given these competing influences, predicting the exact site of substitution can be challenging. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to forecast regioselectivity. beilstein-journals.orgbeilstein-journals.orgnih.govacs.orgacs.orgnih.gov These approaches can model the electronic structure of the molecule to identify the most nucleophilic sites. Key computational descriptors include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, where regions of negative potential (electron-rich) are indicative of likely sites for electrophilic attack. nih.gov

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT quantify the change in electron density at a specific site upon the addition of an electron, thereby identifying the most nucleophilic centers in the molecule. beilstein-journals.orgnih.gov

Calculation of Reaction Intermediates: By calculating the relative energies of the possible sigma complexes (arenium ions) that form upon electrophilic attack at each position (C4, C5, C6, C7), the most stable intermediate can be identified. The reaction pathway with the lowest activation energy barrier leading to the most stable intermediate is generally the favored one. chemrxiv.org

For substituted indazoles, these calculations can reliably predict whether an incoming electrophile will favor one position over the others, providing critical guidance for synthetic planning. nih.gov

Understanding Bond Dissociation Energies and Reaction Barriers

The reactivity and stability of this compound are fundamentally linked to the strength of its covalent bonds. Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, forming two radical fragments. wikipedia.org It is a direct measure of bond strength. Understanding the BDEs of the bonds within the molecule is crucial for predicting its behavior in various chemical transformations, such as cross-coupling reactions, radical reactions, or thermal decomposition.

Table 1: Typical Bond Dissociation Energies (BDEs) for Bonds Present in this compound.
Bond TypeTypical BDE (kJ/mol)Typical BDE (kcal/mol)
Aromatic C–H~430-470~103-112
Aromatic C–Br~330-350~79-84
N–C (Alkyl)~305-340~73-81
C–O (Ether)~350-380~84-91
Aliphatic C–H~410-420~98-100
C–C (Alkyl)~350-370~84-88

Note: Values are approximate and can vary based on the specific molecular environment. wikipedia.orgacs.orgucsb.edunist.gov

Beyond static bond strengths, computational chemistry allows for the exploration of entire reaction pathways. By modeling the transition states of a reaction, chemists can calculate the reaction barrier , or activation energy. This value determines the rate of a chemical reaction. For the synthesis or functionalization of indazoles, DFT calculations can compare different potential mechanisms, identify the rate-limiting step, and help in optimizing reaction conditions (e.g., temperature, catalyst) to favor a desired outcome by finding the pathway with the lowest energy barrier. researchgate.netmdpi.com

Spectroscopic and Spectrometric Investigations for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation and differentiation from potential isomers, particularly the N2-substituted isomer. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Aromatic Protons: The four protons on the benzene ring (at positions C4, C5, C6, and C7) will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their precise chemical shifts and coupling patterns (e.g., doublets, triplets) depend on their position relative to the bromine atom and the fused pyrazole ring. For example, the proton at C7 is often shifted downfield due to the anisotropic effect of the pyrazole ring. chemicalbook.com

Methoxyethyl Protons: The N-CH₂ and O-CH₂ protons of the methoxyethyl group will appear as two distinct triplets in the aliphatic region (typically δ 3.5-4.5 ppm). The triplet pattern arises from coupling with the adjacent methylene (B1212753) group.

Methoxy (B1213986) Protons: The methyl (CH₃) protons of the methoxy group will give a sharp singlet, typically in the region of δ 3.2-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.

Aromatic Carbons: The spectrum will show signals for the seven carbon atoms of the indazole core. The carbon bearing the bromine atom (C3) will have a characteristic chemical shift, and the other six carbons of the bicyclic system will appear in the aromatic region (δ 110-150 ppm). nih.gov

Aliphatic Carbons: The three carbons of the 1-(2-methoxyethyl) substituent will be observed in the upfield region of the spectrum.

Crucially, NMR is used to differentiate between N1 and N2 alkylated indazoles. The chemical shifts of the protons on the alkyl group attached to the nitrogen (the N-CH₂ protons in this case) are significantly different for the two isomers, providing a clear diagnostic tool. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic C-HC4, C5, C6, C77.0 – 8.2110 – 142
Indazole Core CC3-Br, C3a, C7a-~120, ~125, ~142
Methylene C-HN-CH₂~4.4 (triplet)~48
Methylene C-HO-CH₂~3.7 (triplet)~70
Methyl C-HO-CH₃~3.3 (singlet)~59

Note: Predicted values are based on data for analogous substituted indazoles and may vary depending on the solvent and experimental conditions. nih.govchemicalbook.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. libretexts.org For this compound (molecular formula: C₁₀H₁₁BrN₂O), the calculated monoisotopic mass is approximately 254.0058 Da.

A defining feature in the mass spectrum of this compound is the molecular ion peak (M⁺) . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of peaks, [M]⁺ and [M+2]⁺, separated by two mass units (m/z) and having nearly equal intensity (a 1:1 ratio). researchgate.net This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization often causes the molecular ion to fragment into smaller, charged species. The analysis of these fragments provides a fingerprint that helps to confirm the molecular structure. libretexts.org

Plausible Fragmentation Pathway:

Alpha-Cleavage: A common fragmentation for N-alkyl compounds is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methoxymethyl radical (•CH₂OCH₃) or the formation of a stable ion.

Loss of the Methoxyethyl Group: Cleavage of the N-C bond can result in the loss of the entire 2-methoxyethyl group as a radical, leading to a fragment corresponding to the 3-bromo-1H-indazole cation.

Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br) and a peak at [M-79]⁺ or [M-81]⁺.

Ether Fragmentation: Ethers can fragment via cleavage of the C-O bond or C-C bonds adjacent to the oxygen. miamioh.edu

Table 3: Predicted Key Ions in the Mass Spectrum of this compound.
m/z ValueProposed IdentityNotes
254 / 256[C₁₀H₁₁BrN₂O]⁺Molecular ion (M⁺), 1:1 doublet
196 / 198[C₇H₄BrN₂]⁺Loss of C₃H₇O (methoxyethyl fragment)
175[C₁₀H₁₁N₂O]⁺Loss of •Br radical
59[C₃H₇O]⁺Methoxyethyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). nih.gov The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm the presence of its key structural features.

Table 4: Predicted Infrared (IR) Absorption Bands.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100–3000C–H StretchAromatic C-H
2950–2850C–H StretchAliphatic C-H (methoxyethyl)
1620–1580C=C StretchAromatic Ring
1550–1450C=N StretchIndazole Ring
1150–1085C–O StretchAliphatic Ether
600–500C–Br StretchBromo-aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like indazole exhibit characteristic strong absorptions in the UV region due to π → π* electronic transitions within the conjugated bicyclic system. The spectrum of 1H-indazole in acetonitrile, for example, shows absorption maxima (λ_max) around 250 nm and 290 nm. researchgate.net For this compound, the positions of these absorption bands would be influenced by the substituents. The bromo and methoxyethyl groups act as auxochromes, which can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. The UV-Vis spectrum is useful for quantitative analysis and for confirming the presence of the aromatic indazole chromophore. researchgate.net

Future Perspectives in the Academic Research of 3 Bromo 1 2 Methoxyethyl 1h Indazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted indazoles often involves multi-step procedures that may present challenges in terms of regioselectivity and environmental impact. beilstein-journals.org Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole.

A primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation, which can lead to mixtures of N1 and N2 products. beilstein-journals.org Current methods often rely on conventional alkylation strategies that may offer little selectivity. beilstein-journals.org Future methodologies could explore advanced catalytic systems or flow chemistry processes to achieve high regioselectivity for the desired N1-isomer. The development of synthetic routes using a broader range of commercially available alcohols as precursors for the alkylating agent could also enhance the modularity and efficiency of the synthesis. beilstein-journals.org

Furthermore, there is a growing demand for greener synthetic protocols. Research into C-H activation processes offers an alternative to traditional cross-coupling reactions for functionalizing the indazole core, potentially reducing the number of synthetic steps and the generation of waste. nih.gov The application of microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields.

Exploration of Unprecedented Chemical Transformations

The 3-bromo substituent on the indazole ring is a key functional group that serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. While Suzuki, Heck, and Buchwald-Hartwig couplings are standard, future research could delve into exploring novel and unprecedented transformations at this position. This includes investigating new coupling partners and catalytic systems to introduce complex and unique functionalities.

Beyond the C-Br bond, opportunities exist for functionalizing other positions of the indazole ring through C-H activation strategies. nih.gov Such methods would allow for the late-stage diversification of the scaffold, providing access to a wide array of derivatives that are otherwise difficult to synthesize. Additionally, the N1-(2-methoxyethyl) side chain, while often considered for its influence on physicochemical properties, could also be a target for chemical modification, leading to new classes of indazole derivatives. The exploration of photochemical or electrochemical methods may also uncover novel reaction pathways for this heterocyclic system.

Advanced Computational Modeling for De Novo Design and Mechanistic Understanding

Computational chemistry is a powerful tool for accelerating drug discovery and understanding complex chemical processes. For this compound, advanced computational modeling holds significant promise. Density Functional Theory (DFT) calculations can provide deep mechanistic insights into its synthesis, particularly in understanding and predicting the regioselectivity of the N-alkylation step. beilstein-journals.org By calculating parameters like partial charges and Fukui indices for the indazole nitrogen atoms, researchers can better rationalize and control the formation of the desired N1-isomer. beilstein-journals.org

Looking forward, computational tools can be employed for the de novo design of novel bioactive molecules based on the this compound scaffold. By modeling the interactions of virtual derivatives with the active sites of biological targets, such as kinases or other enzymes, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the binding modes and stability of these potential drug candidates, guiding the optimization of their structure to enhance potency and selectivity.

Strategic Utility as a Building Block for Complex Chemical Architectures

The structural features of this compound make it an attractive building block for the construction of more complex chemical architectures. researchgate.netnih.govlifechemicals.com The indazole core is a privileged scaffold found in numerous approved drugs and clinical candidates, prized for its ability to participate in key biological interactions. nih.gov

The 3-bromo functionality allows for its incorporation into larger molecules via robust cross-coupling reactions, while the N1-(2-methoxyethyl) group can be used to fine-tune solubility, metabolic stability, and other pharmacokinetic properties. This dual functionality makes the compound a valuable starting material in diversity-oriented synthesis campaigns aimed at generating large libraries of compounds for high-throughput screening. By systematically varying the substituent introduced at the 3-position, chemists can rapidly create a multitude of structurally diverse molecules, increasing the probability of discovering novel hits for a wide range of biological targets. nih.gov Its utility can be envisioned in the synthesis of complex natural products or in the development of novel materials with specific electronic or photophysical properties.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Bromo-1-(2-methoxyethyl)-1H-indazole, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via decarboxylative N-alkylation using a ruthenium-based catalyst (e.g., Ru(dtbbpy)₃₂) under visible-light photocatalysis. Key steps include:

  • Reacting 3-bromo-1H-indazole with a carboxylic acid derivative (e.g., 2-(6-methoxynaphthalen-2-yl)propanoic acid) in a DCE/HFIP (2:1) solvent system .
  • Purification via flash column chromatography (17% isopropyl acetate in heptane) to isolate the product.
    Optimization involves adjusting catalyst loading (0.025 equiv. Ru catalyst), solvent ratios, and reaction time (20 hours). For analogs, substituent compatibility should be tested using steric/electronic variation in indazole precursors.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

Answer: Use a combination of:

  • ¹H/¹³C NMR : Analyze chemical shifts (e.g., δ 7.30–7.80 ppm for aromatic protons, δ 55.4 ppm for methoxy groups) and HMBC correlations to confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Match the observed [M+H]⁺ peak (e.g., 381.0607) with the calculated value (381.0603) .
  • HPLC : Ensure >95% purity using a C18 column and acetonitrile/water gradient.

Q. What are the standard protocols for crystallographic characterization of indazole derivatives like this compound?

Answer:

  • X-ray diffraction (XRD) : Grow single crystals via slow evaporation in acetone or DMSO. Use SHELX software (SHELXL for refinement) to solve structures .
  • Analyze coordination geometry (e.g., octahedral vs. compressed octahedral) and compare bond lengths/angles (e.g., Os–N bonds in indazole complexes: 2.05–2.15 Å) .
  • Assign space groups (e.g., monoclinic P2₁/c or P2₁/n) and validate asymmetric unit composition .

Advanced Research Questions

Q. How can structural discrepancies in metal-indazole complexes (e.g., axial vs. equatorial ligand positioning) be resolved during crystallographic analysis?

Answer:

  • Compare bond-length distortion parameters (e.g., Jahn-Teller effects in octahedral Os(IV) complexes) .
  • Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯O or π-stacking) influencing ligand orientation .
  • Validate with DFT calculations to model electronic effects on coordination geometry.

Q. What strategies are effective for evaluating the bioactivity of this compound derivatives, such as enzyme inhibition or antioxidant potential?

Answer:

  • α-Glucosidase inhibition assay : Incubate derivatives with enzyme and substrate (p-nitrophenyl-α-D-glucopyranoside), measure absorbance at 405 nm .
  • DPPH radical scavenging : Monitor reduction of DPPH absorbance at 517 nm to quantify antioxidant activity .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing bromo groups) with bioactivity trends using regression models .

Q. How can synthetic challenges like low yields in N-alkylation reactions be addressed for structurally similar indazole derivatives?

Answer:

  • Solvent optimization : Replace DCE/HFIP with polar aprotic solvents (e.g., DMF) to enhance solubility .
  • Catalyst screening : Test alternative photocatalysts (e.g., Ir-based) or additives (e.g., K₂CO₃) to improve efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 20 hours to 2 hours) while maintaining yield .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Answer:

  • Molecular docking : Simulate binding interactions with target enzymes (e.g., α-glucosidase) using AutoDock Vina .
  • DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites on the indazole ring .
  • MD simulations : Model solvent effects on reaction pathways (e.g., solvolysis in HFIP) .

Q. How can conflicting crystallographic data (e.g., ligand disorder or twinning) be resolved for indazole-metal complexes?

Answer:

  • Apply TWINLAW in SHELXL to refine twinned structures .
  • Use occupancy refinement for disordered ligands and validate with residual density maps .
  • Cross-validate with PXRD to confirm bulk crystallinity .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Indazole Complexes

Parameter[OsIV·Me₂CO] [OsIV·2Me₂SO]
Space groupP2₁/cP2₁/n
Coordination geometryDistorted octahedralCompressed octahedral
Axial ligandsCl⁻1H-indazole

Q. Table 2. Bioactivity Assay Conditions

AssaySubstrate/ReagentDetection Method
α-Glucosidasep-Nitrophenyl glucosideUV-Vis (405 nm)
DPPH scavengingDPPH in ethanolUV-Vis (517 nm)

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